molecular formula C8H7ClN2O3 B182386 N-(2-chloro-4-nitrophenyl)acetamide CAS No. 881-87-8

N-(2-chloro-4-nitrophenyl)acetamide

Cat. No.: B182386
CAS No.: 881-87-8
M. Wt: 214.6 g/mol
InChI Key: OAFVRHMRZVHVDQ-UHFFFAOYSA-N
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Description

N-(2-chloro-4-nitrophenyl)acetamide is an organic compound with the molecular formula C8H7ClN2O3 It is characterized by the presence of a chloro group and a nitro group attached to a phenyl ring, along with an acetamide functional group

Scientific Research Applications

  • Molecular Structure Analysis : The compound's molecular structure and conformation have been studied, providing insights into its geometric parameters and intermolecular hydrogen bonding. This research is fundamental in understanding the compound's physical and chemical properties (Gowda et al., 2007).

  • Solvatochromism Studies : Investigations into the solvatochromism of similar heteroaromatic compounds have been conducted. These studies explore the effects of solvent interactions on the infrared spectrum and dipole moment, which are crucial for understanding the compound's behavior in different environments (Krivoruchka et al., 2004).

  • Synthesis of New Compounds : Research has focused on the synthesis of new monomers for polybenzimidazoles using derivatives of N-(2-chloro-4-nitrophenyl)acetamide. This is significant for the development of new materials with potential applications in various industries (Begunov & Valyaeva, 2015).

  • Antimalarial Activity : Studies on antimalarial activity and quantitative structure-activity relationships have been conducted using related compounds. These investigations are essential for drug discovery and development in the fight against malaria (Werbel et al., 1986).

  • Potential Anticancer, Anti-Inflammatory, and Analgesic Activities : Research into the potential anticancer, anti-inflammatory, and analgesic activities of acetamide derivatives has been carried out, highlighting the compound's potential therapeutic applications (Rani et al., 2014).

  • Hydrogen Bonding in Peptide Groups : Computational studies have been done to examine hydrogen bond properties of peptide groups in acetamide derivatives, which is vital for understanding protein structure and function (Mirzaei et al., 2010).

  • Antibacterial Activity Against Klebsiella pneumoniae : The compound has been evaluated for its antibacterial activity against Klebsiella pneumoniae, indicating its potential as a therapeutic agent (Cordeiro et al., 2020).

  • Dye Intermediates : Investigations into the dye intermediate market have included the characterization and synthesis of related compounds, demonstrating the compound's relevance in industrial applications (Drabina et al., 2009).

  • Electrochemical Sensing : The compound and related chemicals have been studied in the context of electrochemical sensing, indicating their potential use in environmental monitoring and safety (Yi et al., 2020).

  • Cyclopalladation Studies : Investigations into the cyclopalladation of related aniline derivatives have been conducted, which is important for understanding catalytic processes in organic chemistry (Mossi et al., 1992).

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(2-chloro-4-nitrophenyl)acetamide can be synthesized through a multi-step process. One common method involves the acylation of 2-chloro-4-nitroaniline with acetic anhydride. The reaction typically occurs in the presence of a base such as pyridine or triethylamine, which acts as a catalyst. The reaction mixture is heated to facilitate the formation of the acetamide product .

Industrial Production Methods: For large-scale industrial production, the synthesis of this compound may involve more efficient and cost-effective methods

Properties

IUPAC Name

N-(2-chloro-4-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O3/c1-5(12)10-8-3-2-6(11(13)14)4-7(8)9/h2-4H,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAFVRHMRZVHVDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30278578
Record name N-(2-chloro-4-nitrophenyl)acetamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

881-87-8
Record name N-(2-Chloro-4-nitrophenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=881-87-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Chloro-4-nitrophenyl)acetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000881878
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetanilide, 2'-chloro-4'-nitro-
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23792
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Record name NSC8276
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8276
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(2-chloro-4-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30278578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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